![molecular formula C12H17N3O2 B1442430 2-amino-N-methyl-5-morpholinobenzamide CAS No. 1025487-75-5](/img/structure/B1442430.png)
2-amino-N-methyl-5-morpholinobenzamide
Overview
Description
2-amino-N-methyl-5-morpholinobenzamide is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 . It is used in scientific research, with its unique structure allowing for multiple applications, including drug discovery, organic synthesis, and material science.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-amino-N-methyl-5-morpholinobenzamide, such as its melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Gastrokinetic Activity
2-amino-N-methyl-5-morpholinobenzamide and its derivatives have been studied for their gastrokinetic activity. Research by Kato et al. (1992) explored the synthesis and structure-activity relationships of similar benzamides, including 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides. These compounds showed potential in enhancing gastric emptying activity, with some derivatives proving to be superior to established gastrokinetic agents like cisapride (Kato, Morie, Yoshida, & Matsumoto, 1992).
A subsequent study by Kato et al. (1995) further synthesized derivatives of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamides, assessing their gastroprokinetic activity. Some of these compounds displayed potent activity, comparable to metoclopramide, a standard gastroprokinetic agent (Kato, Morie, Ohno, Yoshida, Yoshida, & Naruto, 1995).
Serotonin-3 (5-HT3) Receptor Antagonistic Activity
Another research focus has been on the serotonin-3 (5-HT3) receptor antagonistic activity of 2-amino-N-methyl-5-morpholinobenzamide derivatives. Harada et al. (1995) synthesized a series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, exploring their potential as 5-HT3 receptor antagonists. Some of these derivatives exhibited potent antagonistic activity without binding affinity for 5-HT4 receptors (Harada, Morie, Hirokawa, Yoshida, & Kato, 1995).
properties
IUPAC Name |
2-amino-N-methyl-5-morpholin-4-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-12(16)10-8-9(2-3-11(10)13)15-4-6-17-7-5-15/h2-3,8H,4-7,13H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEJRYHSONGKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methyl-5-morpholinobenzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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